molecular formula C9H12ClN3O B1356516 1-(2-Chloropyrimidin-4-yl)-4-piperidinol CAS No. 94222-07-8

1-(2-Chloropyrimidin-4-yl)-4-piperidinol

Cat. No. B1356516
CAS RN: 94222-07-8
M. Wt: 213.66 g/mol
InChI Key: WKJWKWOJWJVUCQ-UHFFFAOYSA-N
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Description

1-(2-Chloropyrimidin-4-yl)-4-piperidinol is a chemical compound with the molecular formula C9H12ClN3O . It is a solid substance at room temperature . This compound is used in scientific research, with applications ranging from drug discovery to agricultural advancements.


Molecular Structure Analysis

The molecular weight of 1-(2-Chloropyrimidin-4-yl)-4-piperidinol is 213.67 g/mol . The InChI code for this compound is 1S/C9H12ClN3O/c10-9-11-4-3-8 (12-9)13-5-1-2-7 (14)6-13/h3-4,7,14H,1-2,5-6H2 .


Physical And Chemical Properties Analysis

1-(2-Chloropyrimidin-4-yl)-4-piperidinol is a solid substance at room temperature . It has a molecular weight of 213.67 g/mol . The InChI code for this compound is 1S/C9H12ClN3O/c10-9-11-4-3-8 (12-9)13-5-1-2-7 (14)6-13/h3-4,7,14H,1-2,5-6H2 .

Scientific Research Applications

  • Pharmacology and Medicinal Chemistry

    • The compound is a part of the diazine alkaloid (pyridazine, pyrimidine, and pyrazine) scaffold, which is a widespread two-nitrogen containing compound in nature (DNA, RNA, flavors, and fragrances). It constitutes a central building block for a wide range of pharmacological applications .
    • Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
    • Pyrimidine derivatives, broadly applied in therapeutic disciplines, owing to their high degree of structural diversity. This “privileged scaffold” and “derivatives” either as substituted or as fused systems gain wide interest due to plentiful biological activities reported over the years .
  • Cancer Research

    • Mer and c-Met kinases, which are commonly overexpressed in various tumors, are ideal targets for the development of antitumor drugs .
    • This study focuses on the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment .
    • Compound 18c emerged as a standout candidate, demonstrating robust inhibitory activity against Mer and c-Met kinases, with IC 50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively .
    • Additionally, compound 18c displayed good antiproliferative activities on HepG2, MDA-MB-231, and HCT116 cancer cells, along with favorable safety profiles in hERG testing .
  • Antimicrobial and Antifungal Applications

    • Pyrimidine derivatives have been reported to exhibit antimicrobial and antifungal activities . The compound “1-(2-Chloropyrimidin-4-yl)-4-piperidinol” could potentially be used in the development of new antimicrobial and antifungal agents. The specific methods of application would involve standard microbiological techniques, such as disk diffusion or broth dilution methods, to test the antimicrobial and antifungal activities of the compound .
  • Antiparasitic Applications

    • Pyrimidine derivatives have also been reported to exhibit antiparasitic activities . Therefore, “1-(2-Chloropyrimidin-4-yl)-4-piperidinol” could potentially be used in the development of new antiparasitic drugs. The specific methods of application would involve in vitro and in vivo testing against specific parasites .
  • Cardiovascular Applications

    • Pyrimidine derivatives have been reported to exhibit cardiovascular effects, including antihypertensive activities . Therefore, “1-(2-Chloropyrimidin-4-yl)-4-piperidinol” could potentially be used in the development of new cardiovascular drugs. The specific methods of application would involve in vitro and in vivo testing to evaluate the cardiovascular effects of the compound .
  • Anti-Inflammatory and Analgesic Applications

    • Pyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities . Therefore, “1-(2-Chloropyrimidin-4-yl)-4-piperidinol” could potentially be used in the development of new anti-inflammatory and analgesic drugs. The specific methods of application would involve in vitro and in vivo testing to evaluate the anti-inflammatory and analgesic effects of the compound .
  • Modulation of Myeloid Leukemia

    • Pyrimidine derivatives, such as “1-(2-Chloropyrimidin-4-yl)-4-piperidinol”, have been reported to modulate myeloid leukemia . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
  • Treatment of Breast Cancer and Idiopathic Pulmonary Fibrosis

    • Pyrimidine derivatives have been reported to be effective in the treatment of breast cancer and idiopathic pulmonary fibrosis .
  • Antifilarial Applications

    • Pyrimidine derivatives have been reported to exhibit antifilarial activities . Therefore, “1-(2-Chloropyrimidin-4-yl)-4-piperidinol” could potentially be used in the development of new antifilarial drugs .
  • DNA Topoisomerase II Inhibitors

    • Pyrimidine derivatives have been reported to act as DNA topoisomerase II inhibitors . Therefore, “1-(2-Chloropyrimidin-4-yl)-4-piperidinol” could potentially be used in the development of new DNA topoisomerase II inhibitors .
  • Antitubercular Agents

    • Pyrimidine derivatives have been reported to act as antitubercular agents . Therefore, “1-(2-Chloropyrimidin-4-yl)-4-piperidinol” could potentially be used in the development of new antitubercular drugs .
  • Anti-HIV Applications

    • Pyrimidine derivatives have been reported to exhibit anti-HIV activities . Therefore, “1-(2-Chloropyrimidin-4-yl)-4-piperidinol” could potentially be used in the development of new anti-HIV drugs .

Future Directions

1-(2-Chloropyrimidin-4-yl)-4-piperidinol is a versatile chemical compound widely used in scientific research. Its applications range from drug discovery to agricultural advancements. Future research may focus on exploring new applications and improving the synthesis process of this compound .

properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-9-11-4-1-8(12-9)13-5-2-7(14)3-6-13/h1,4,7,14H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJWKWOJWJVUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537430
Record name 1-(2-Chloropyrimidin-4-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropyrimidin-4-yl)-4-piperidinol

CAS RN

94222-07-8
Record name 1-(2-Chloropyrimidin-4-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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